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Abstract
Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid

transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the

reabsorption of uric acid back into the bloodstream.[3][4] By inhibiting URAT1, Verinurad
increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.

[3] This mechanism of action makes Verinurad a promising therapeutic agent for the

management of hyperuricemia, the underlying cause of gout.[1][2] This technical guide

provides a comprehensive overview of Verinurad, including its mechanism of action, preclinical

and clinical data, and detailed experimental protocols relevant to its development.

Introduction
Gout is a common and painful form of inflammatory arthritis caused by the deposition of

monosodium urate crystals in and around the joints, which is a consequence of chronic

hyperuricemia (elevated sUA levels).[1] Hyperuricemia can result from either overproduction or

underexcretion of uric acid. The majority of individuals with hyperuricemia are underexcreters.

Urate-lowering therapy is the cornerstone of gout management.[5]
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Verinurad is a non-purine, selective uric acid reabsorption inhibitor (SURI) that specifically

targets URAT1.[3][4] Structurally, it is 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-

methylpropanoic acid with the chemical formula C₂₀H₁₆N₂O₂S.[6] Its selective action on URAT1

offers the potential for effective sUA lowering.[1] This document details the scientific and clinical

foundation of Verinurad for professionals in drug development and research.

Mechanism of Action
Verinurad exerts its pharmacological effect by selectively inhibiting URAT1, a transporter

protein located on the apical membrane of renal proximal tubular cells.[4] URAT1 is responsible

for the majority of uric acid reabsorption from the glomerular filtrate.[3] By binding to URAT1,

Verinurad blocks this reabsorption process, leading to increased renal excretion of uric acid

and a subsequent reduction in sUA concentrations.[3][4]
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Mechanism of Action of Verinurad

Quantitative Data
The following tables summarize the key quantitative data for Verinurad from preclinical and

clinical studies.
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Table 1: In Vitro Potency of Verinurad

Transporter IC₅₀ (nM) Reference

Human URAT1 25 [1]

Table 2: Pharmacokinetic Parameters of Verinurad in Healthy Volunteers (Single Dose)

Dose
Cₘₐₓ
(ng/mL)

AUC₀₋∞
(ng·h/mL)

Tₘₐₓ (h) t₁/₂ (h) Reference

2 mg 16.3 114 0.75 10.1 [7]

5 mg 40.5 321 0.75 12.3 [7]

10 mg

(Japanese)
38.2 271 1.25 8-12 [8]

10 mg (non-

Asian)
27.7 220 1.25 8-12 [8]

20 mg 179 1320 0.5 15.1 [7]

40 mg 322 2600 0.5 15.2 [7]

Table 3: Pharmacokinetic Parameters of Verinurad in Healthy Volunteers (Multiple Doses)

Dose Cₘₐₓ (ng/mL)
AUC₀₋₂₄
(ng·h/mL)

Accumulation
Ratio (AUC)

Reference

10 mg

(Japanese)
38.2 271 1.34 [9]

10 mg (non-

Asian)
27.7 220 1.24 [9]

12 mg (Chinese) 42.0 264 N/A [10][11]

24 mg (Asian) 73.6 478 N/A [10][11]
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Table 4: Clinical Efficacy of Verinurad Monotherapy in Patients with Gout or Hyperuricemia

Study Dose
Mean % Change in
sUA from Baseline

Reference

Phase II (US) 5 mg -17.5 [12][13][14]

10 mg -29.1 [12][13][14]

12.5 mg -34.4 [12][13][14]

Phase II (Japan) 2.5 mg -31.7 [12][13]

5 mg -51.7 [12][13]

15 mg -55.8 [12][13]

Table 5: Clinical Efficacy of Verinurad in Combination Therapy

Combination
Mean % Change in sUA
from Baseline

Reference

Verinurad 10 mg + Allopurinol

300 mg
-67 [15][16]

Verinurad 20 mg + Allopurinol

300 mg
-74 [15][16]

Verinurad 10 mg + Febuxostat

40 mg
-76 [17][18]

Verinurad 2.5 mg + Febuxostat

80 mg
-67 [18]

Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol describes a representative method for determining the in vitro potency of

compounds like Verinurad on the human URAT1 transporter expressed in a mammalian cell

line.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://academic.oup.com/mr/article/29/6/1042/6300185
https://pubmed.ncbi.nlm.nih.gov/30334639/
https://www.tandfonline.com/doi/abs/10.1080/14397595.2018.1538003
https://academic.oup.com/mr/article/29/6/1042/6300185
https://pubmed.ncbi.nlm.nih.gov/30334639/
https://www.tandfonline.com/doi/abs/10.1080/14397595.2018.1538003
https://academic.oup.com/mr/article/29/6/1042/6300185
https://pubmed.ncbi.nlm.nih.gov/30334639/
https://www.tandfonline.com/doi/abs/10.1080/14397595.2018.1538003
https://academic.oup.com/mr/article/29/6/1042/6300185
https://pubmed.ncbi.nlm.nih.gov/30334639/
https://academic.oup.com/mr/article/29/6/1042/6300185
https://pubmed.ncbi.nlm.nih.gov/30334639/
https://academic.oup.com/mr/article/29/6/1042/6300185
https://pubmed.ncbi.nlm.nih.gov/30334639/
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5845419/
https://rmdopen.bmj.com/content/4/1/e000584
https://pmc.ncbi.nlm.nih.gov/articles/PMC5845419/
https://rmdopen.bmj.com/content/4/1/e000584
https://rmdopen.bmj.com/content/4/1/e000647
https://pubmed.ncbi.nlm.nih.gov/29688628/
https://pubmed.ncbi.nlm.nih.gov/29688628/
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HEK293 Cell Culture
(Expressing hURAT1)

Cell Seeding
(24-well plates, 2.5 x 10^5 cells/well)

Pre-incubation with Verinurad
(Varying concentrations, 30 min)

Uric Acid Uptake
(Incubation with 750 µM uric acid, 30 min)

Cell Lysis and Uric Acid Measurement
(Fluorometric method)

Data Analysis
(IC50 determination)

Click to download full resolution via product page

Workflow for In Vitro URAT1 Inhibition Assay

Materials:

Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-

HEK293).[19]

HEK293 cells (wild-type, as a negative control).[19]

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

24-well cell culture plates.[19]
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Krebs-Ringer buffer (pH 8.0).[19]

Uric acid stock solution.[19]

Verinurad stock solution (in DMSO).

Cell lysis buffer.

Fluorometric uric acid assay kit.

Microplate reader.

Procedure:

Cell Culture: Maintain hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture

medium at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2.5 x 10⁵ cells

per well and allow them to adhere and grow to about 80% confluency.[19]

Compound Preparation: Prepare serial dilutions of Verinurad in Krebs-Ringer buffer from the

DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does

not exceed a level that affects cell viability (typically <0.1%).

Pre-incubation: Remove the culture medium from the wells and wash the cells with Krebs-

Ringer buffer. Add the Verinurad dilutions to the hURAT1-HEK293 cells and incubate for 30

minutes at 37°C.[19]

Uric Acid Uptake: Add uric acid solution to all wells (including controls) to a final

concentration of 750 µM and incubate for 30 minutes at 37°C.[19]

Washing: Terminate the uptake by rapidly aspirating the uric acid solution and washing the

cells three times with ice-cold PBS.[19]

Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid

concentration using a fluorometric assay kit according to the manufacturer's instructions.[19]
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Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well.

The amount of uric acid uptake in wild-type HEK293 cells is considered background and is

subtracted from the values obtained from hURAT1-HEK293 cells.[19] The half-maximal

inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic

equation using appropriate software (e.g., GraphPad Prism).[19]

In Vivo Hyperuricemia Animal Model
This protocol outlines a common method for inducing hyperuricemia in rats to evaluate the

efficacy of urate-lowering agents like Verinurad.

Materials:

Male Sprague-Dawley or Wistar rats.

Potassium oxonate (uricase inhibitor).[20]

Hypoxanthine (purine precursor).[21]

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

Verinurad.

Blood collection supplies.

Centrifuge.

Serum uric acid, creatinine, and urea nitrogen assay kits.

Procedure:

Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark

cycle) for at least one week before the experiment, with free access to standard chow and

water.

Induction of Hyperuricemia:

Prepare a suspension of potassium oxonate in a suitable vehicle.
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Prepare a suspension of hypoxanthine in a suitable vehicle.

Administer hypoxanthine (e.g., 500 mg/kg) via oral gavage (ig).

Simultaneously or shortly after, administer potassium oxonate (e.g., 100 mg/kg) via

subcutaneous (sc) or intraperitoneal (ip) injection.

Dosing:

Divide the animals into groups: normal control, hyperuricemic model (vehicle), positive

control (e.g., allopurinol), and Verinurad treatment groups (various doses).

Administer the respective treatments orally once daily for the duration of the study.

Sample Collection:

Collect blood samples from the tail vein or via cardiac puncture at specified time points

(e.g., before the study, and at various time points after induction and treatment).

Separate the serum by centrifugation.

Biochemical Analysis:

Measure the serum concentrations of uric acid, creatinine, and urea nitrogen using

commercially available assay kits.

Data Analysis:

Compare the serum uric acid levels between the different treatment groups and the

hyperuricemic model group using appropriate statistical methods (e.g., ANOVA followed by

a post-hoc test).

Clinical Development
Verinurad has been evaluated in several Phase I and Phase II clinical trials, both as a

monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and

febuxostat.[12][16][22]
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Phase I Studies
Phase I trials in healthy volunteers have demonstrated that Verinurad is rapidly absorbed and

exhibits dose-proportional pharmacokinetics.[3][10] These studies established the initial safety,

tolerability, and pharmacokinetic profile of the drug.[3][10]

Phase II Studies
Phase II studies have been conducted in patients with gout and/or asymptomatic

hyperuricemia.[12][13] These trials were typically randomized, double-blind, and placebo-

controlled, with a dose-escalation design.[12] The primary endpoint was generally the

percentage change from baseline in sUA.[12][13]

Patient Screening
(Gout/Hyperuricemia Diagnosis, sUA levels)

Randomization

Verinurad (Low Dose) Verinurad (High Dose) Placebo

Treatment Period
(e.g., 12-24 weeks)

Follow-up Period
(e.g., 2-4 weeks)

Primary Endpoint Assessment
(% Change in sUA from Baseline)

Secondary Endpoint & Safety Assessment
(Proportion of patients reaching sUA target, AEs)
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Representative Phase II Clinical Trial Design

Combination Therapy
Studies combining Verinurad with XOIs have shown significantly greater sUA lowering than

either agent alone.[16][18][23] The rationale for this combination is the complementary

mechanisms of action: XOIs reduce the production of uric acid, while Verinurad enhances its

excretion.[4] This dual approach can be particularly beneficial for patients who do not achieve

target sUA levels with XOI monotherapy.[15]

Safety and Tolerability
Verinurad has been generally well-tolerated in clinical trials.[10][24] The most common

treatment-emergent adverse events are typically mild to moderate in severity.[10] When used

as a monotherapy, an increase in renal-related adverse events has been observed, which is a

known effect of uricosuric agents due to increased uric acid concentration in the renal tubules.

[12][14] The combination with an XOI, which reduces the production of uric acid, may mitigate

this risk.[5] No drug-drug interactions of clinical significance have been observed with

allopurinol or febuxostat.[15][17][23]

Conclusion
Verinurad is a potent and selective URAT1 inhibitor that has demonstrated significant sUA-

lowering efficacy in both preclinical and clinical studies. Its mechanism of action directly

addresses the underexcretion of uric acid, a primary cause of hyperuricemia. While further

investigation is ongoing, particularly in combination with XOIs, Verinurad represents a

promising therapeutic option for the management of hyperuricemia and gout. This technical

guide provides a foundational understanding of Verinurad for researchers and drug

development professionals, summarizing the key data and methodologies that underpin its

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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